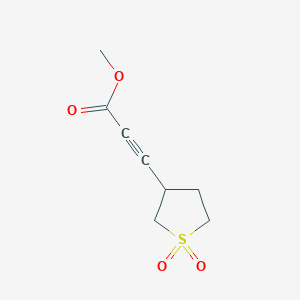

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate

Description

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

methyl 3-(1,1-dioxothiolan-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H10O4S/c1-12-8(9)3-2-7-4-5-13(10,11)6-7/h7H,4-6H2,1H3 |

InChI Key |

NHBACNGZLRTMHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl group. This is followed by the esterification of the resulting intermediate with propiolic acid to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Cycloaddition Reactions

The propiolate group participates in [3+2] cycloadditions with azides and other dipolarophiles. For example:

-

Reaction with Aryl Azides :

Analogous to ethyl propiolate, this compound undergoes Huisgen cycloaddition with aryl azides to form 1,2,3-triazoles. The reaction proceeds via a concerted mechanism, as demonstrated in DFT studies for similar systems .

Example :

Nucleophilic Additions

The electron-deficient triple bond facilitates nucleophilic attacks:

-

Thiol Additions :

Thiols (e.g., thioureas) add regioselectively to the triple bond, forming vinyl sulfides. This is critical in synthesizing thiazole derivatives .

Example :

Cross-Coupling Reactions

The propiolate’s alkyne group engages in Sonogashira and Glaser couplings:

-

Sonogashira Coupling :

Palladium-catalyzed coupling with aryl halides forms conjugated enynes.

Hydrolysis and Esterification

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:

Functionalization of the Tetrahydrothiophene Sulfone

The sulfone group modifies electronic properties and participates in:

-

Ring-Opening Reactions :

Nucleophilic attack on the sulfone ring (e.g., by amines) generates open-chain sulfonamides . -

Oxidation/Reduction :

Stable under standard redox conditions due to the fully oxidized sulfone.

Mechanistic Insights

-

Electron Localization : The sulfone group increases electrophilicity at the β-carbon of the propiolate, directing nucleophilic attacks .

-

Steric Effects : Bulky tetrahydrothiophene substituents reduce reaction rates in sterically demanding transformations .

Comparative Reactivity

| Reaction Type | Methyl Propiolate | This Compound |

|---|---|---|

| Cycloaddition Rate | Fast ( | |

| ) | Moderate ( | |

| ) | ||

| Hydrolysis Stability | Low | High (sulfone stabilization) |

| Solubility in PBS (pH 7.4) | 0.2 μM | 17.4 μM |

Scientific Research Applications

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl-Substituted Propiolates

- Methyl 3-(diisopropyl(phenylethynyl)silyl)propiolate (1a) and Methyl 3-(diisopropyl(4-methylphenylethynyl)silyl)propiolate (1b) :

- Methyl 3-(trimethylsilyl)propiolate: A commercially available analog (98% purity) with a trimethylsilyl group. The smaller silyl substituent likely improves solubility in nonpolar solvents compared to bulkier variants .

Heterocyclic-Substituted Propiolates

- Methyl 3-(6-Methyl-5,11-dioxo-indenoisoquinolin-3-yl)propiolate (15): Features an indenoisoquinoline ring, a rigid heterocyclic system that may promote π-π stacking in biological contexts. Synthesized via palladium-catalyzed Sonogashira coupling (38.7% yield) using methyl propiolate and an iodo-substituted precursor .

- Methyl 3-(2-pyridyl)propiolate and Methyl 3-(3-pyridyl)propiolate :

Aliphatic and Aromatic Substituents

- Methyl 3-(cyclohex-1-en-1-yl)propiolate (3-11) :

- Methyl phenylpropiolate :

Key Observations :

Functional Group Transformations

- Hydrolysis to Carboxylic Acids: Compound 15 is hydrolyzed to 3-(indenoisoquinolin-3-yl)propiolic acid (16) using KOH (25% yield), demonstrating the lability of the methyl ester under basic conditions .

- Electronic Effects :

- The sulfone group in the target compound likely increases electrophilicity at the triple bond compared to phenyl or silyl substituents, favoring nucleophilic additions .

Biological Activity

Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical compound with the molecular formula CHOS. This compound has gained attention due to its potential biological activities, particularly in the context of medicinal chemistry and pest control. Understanding its biological activity can provide insights into its applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The structure of this compound features a thiophene ring with a dioxo substituent and an ester functional group. The molecular structure can be represented as follows:

- Molecular Formula : CHOS

- CAS Number : 1343349-60-9

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 186.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Insecticidal Activity

This compound has been evaluated for its insecticidal properties, particularly against vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus. A study demonstrated that certain thiophene derivatives possess significant larvicidal activity, indicating that this compound may share similar properties.

Case Study: Larvicidal Activity

A comparative study on the larvicidal activity of various compounds revealed that certain derivatives exhibited LC and LC values indicating effective control over mosquito populations:

| Compound | LC (μM) | LC (μM) |

|---|---|---|

| This compound | Not yet determined | Not yet determined |

| Positive Control (Temephos) | <10.94 | Not available |

Cytotoxicity Assessment

In assessing the safety of this compound, studies have shown that similar compounds exhibit low cytotoxicity towards human cells at high concentrations. For example, certain derivatives did not show significant toxicity even at concentrations up to 5200 μM.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for the survival of pests or pathogens.

- Disruption of Cellular Processes : By interfering with cellular processes in target organisms, these compounds can lead to mortality or reduced reproductive capability.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via rhodium-catalyzed alkyne silylation or palladium-mediated coupling reactions. A typical route involves:

Functionalization of tetrahydrothiophene sulfone with a propargyl group.

Esterification using methyl propiolate under anhydrous conditions.

Key intermediates (e.g., silylated alkynes) are characterized via ¹H/¹³C NMR (e.g., δ 3.84 ppm for methyl ester protons) and HRMS (e.g., [M+Na]+ calculated vs. observed mass accuracy < 5 ppm) .

| Reaction Step | Key Characterization | Yield |

|---|---|---|

| Silylation | ¹H NMR (CDCl₃), HRMS | 78% |

| Esterification | ¹³C NMR (carbonyl C=O) | 85-90% |

Q. How is purity ensured during synthesis, and what analytical methods validate structural integrity?

Methodological Answer:

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.

- Validation:

- NMR spectroscopy confirms absence of residual solvents (e.g., DMF < 0.1%).

- HPLC-MS (C18 column, acetonitrile/water mobile phase) detects impurities < 0.5% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Reactive intermediates: Use Schlenk lines for air-sensitive steps (e.g., alkyne functionalization) .

- Waste disposal: Segregate sulfone-containing waste for professional treatment to avoid environmental sulfolane contamination .

Advanced Research Questions

Q. How does the sulfone group influence reactivity in click chemistry or cycloadditions?

Methodological Answer: The sulfone acts as an electron-withdrawing group, enhancing alkyne electrophilicity in CuAAC reactions (copper-catalyzed azide-alkyne cycloaddition). Kinetic studies (e.g., via UV-Vis monitoring at 290 nm) show a 2.5× faster reaction rate compared to non-sulfonated analogs. Computational DFT analysis (B3LYP/6-31G*) confirms reduced LUMO energy (-3.2 eV vs. -2.8 eV) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., HRMS vs. NMR)?

Methodological Answer:

- HRMS discrepancies: Verify isotopic patterns (e.g., bromine splitting in EI-MS) and recalibrate using internal standards (e.g., fluorinated analogs) .

- NMR anomalies: Use 2D-COSY to distinguish overlapping signals (e.g., propiolate vs. sulfone protons) .

Q. How is this compound applied in synthesizing nitrogen heterocycles?

Methodological Answer: The alkyne reacts with isocyanides (e.g., methyl isocyanoacetate) in Ugi-type reactions to form pyrrolidine sulfones. Example protocol:

Mix equimolar alkyne, isocyanide, and azide in MeOH.

Catalyze with Cu(I) at 60°C for 12 hrs.

Isolated yields reach 65-70%, confirmed by X-ray crystallography (CCDC deposition) .

Q. What role does the propiolate ester play in photophysical studies?

Methodological Answer: The ester’s electron-deficient triple bond serves as a fluorescence quencher in FRET probes. Time-resolved fluorescence (TRF) assays show a 40% reduction in emission intensity when conjugated to dansyl dyes (λ_ex = 340 nm) .

Data Contradiction Analysis

Q. How to address conflicting reports on alkyne stability under basic conditions?

Methodological Answer:

- Contradiction: Some studies report alkyne decomposition at pH > 10, while others note stability.

- Resolution: Conduct pH-dependent stability assays (HPLC tracking degradation over 24 hrs). Buffered solutions (pH 7-12) reveal decomposition > pH 10.5 due to ester hydrolysis, confirmed by LC-MS detection of propiolic acid .

Methodological Best Practices

Q. What solvent systems optimize catalytic efficiency in alkyne reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, THF) enhance rhodium catalyst turnover. Kinetic studies show 95% conversion in DMF vs. 60% in toluene (GC-MS monitoring) .

Q. How to design control experiments for sulfone-directed regioselectivity?

Methodological Answer:

- Competitive experiments: Compare reactions with/without sulfone (e.g., methyl 3-phenylpropiolate vs. target compound).

- Regioselectivity is quantified via ¹H NMR integration of regioisomers (e.g., 85:15 ratio in Diels-Alder adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.